
Perphenazine-d4
Übersicht
Beschreibung
Perphenazin-d4 ist eine deuterierte Form von Perphenazin, einem typischen Antipsychotikum. Es ist ein Phenothiazin-Derivat und wirkt als Dopamin-Antagonist mit antiemetischen und antipsychotischen Eigenschaften . Die deuterierte Version, Perphenazin-d4, wird hauptsächlich als interner Standard in der Massenspektrometrie zur Quantifizierung von Perphenazin verwendet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Perphenazin erfolgt durch die Kondensation von 2-Chlorphenothiazin mit 1-(2-Hydroxyethyl)piperazin in Gegenwart einer Base. Die Reaktion erfolgt typischerweise in einem Lösungsmittel wie Toluol, wobei die Temperatur zwischen 35-38°C gehalten wird . Der Prozess umfasst mehrere Schritte, darunter die Seitketten-Synthese, die Kondensation und die Kristallisation.
Industrielle Produktionsverfahren
Die industrielle Produktion von Perphenazin erfolgt über einen ähnlichen Syntheseweg, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von Toluol und Dimethylbenzol als Lösungsmittel, mit einer Reihe von Wasch-, Beiz- und Kristallisationsschritten, um das Endprodukt zu erhalten . Die Ausbeute und Effizienz des Prozesses wurden optimiert, um die Produktionsraten zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Perphenazin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Umwandlung des Phenothiazinrings in seine Sulfoxid- oder Sulfon-Derivate.
Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe.
Substitution: Halogenierung oder Alkylierung des Phenothiazinrings.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Halogenierungsmittel wie Chlor oder Brom und Alkylierungsmittel wie Alkylhalogenide.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfon-Derivate.
Reduktion: Amin-Derivate.
Substitution: Halogenierte oder alkylierte Phenothiazin-Derivate.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Perphenazine-d4 serves multiple roles in scientific research, particularly in the following areas:
Chemistry
- Internal Standard in Mass Spectrometry : this compound is commonly used as an internal standard for the quantification of perphenazine via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). This application is critical for accurately measuring drug concentrations in biological samples .
Pharmacology
- Receptor Binding Studies : The compound is utilized to study interactions with various neurotransmitter receptors, including dopamine D2 and serotonin receptor subtypes. These studies help elucidate the pharmacodynamics of antipsychotic medications and their mechanisms of action .
Clinical Research
- Pharmacogenomics : Research into genetic variations affecting drug metabolism and response has identified specific alleles associated with varying responses to antipsychotics like perphenazine. This compound can assist in understanding these genetic influences on treatment outcomes .
Toxicology
- Safety Evaluations : this compound is used in toxicological studies to assess the safety profiles of new formulations and combinations with other therapeutic agents, providing insights into potential adverse effects and drug interactions .
Table 1: Receptor Binding Affinities
Receptor Type | Binding Affinity (nM) | Reference |
---|---|---|
Dopamine D2 | 1.4 | |
Serotonin 5-HT2A | 5.6 | |
Histamine H1 | 8 | |
Muscarinic M3 | 810.5 |
Table 2: Clinical Efficacy Overview
Case Study 1: Efficacy in Schizophrenia
A systematic review involving 31 studies with over 4600 participants demonstrated that perphenazine significantly outperformed placebo in treating schizophrenia symptoms, particularly positive symptoms such as hallucinations and delusions .
Case Study 2: Pharmacogenomic Insights
Research highlighted the role of genetic markers (e.g., DRD4 alleles) in predicting patient responses to perphenazine treatment. This study emphasized the importance of personalized medicine in optimizing antipsychotic therapy .
Wirkmechanismus
Perphenazine-d4 exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action is responsible for its antipsychotic and antiemetic effects. Additionally, it binds to alpha-adrenergic, muscarinic, and histamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chlorpromazin: Ein weiteres Phenothiazin-Derivat mit ähnlichen antipsychotischen Eigenschaften.
Haloperidol: Ein hochpotentes Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen.
Fluphenazin: Ein Phenothiazin-Derivat mit höherer Potenz im Vergleich zu Perphenazin.
Einzigartigkeit
Perphenazin-d4 ist aufgrund seiner deuterierten Form einzigartig, was es besonders nützlich als internen Standard in der analytischen Chemie macht. Seine Bindungsaffinität zu mehreren Rezeptoren unterscheidet es auch von anderen Antipsychotika und bietet ein breiteres Spektrum an pharmakologischen Wirkungen .
Biologische Aktivität
Perphenazine-d4 is a deuterated derivative of perphenazine, a first-generation antipsychotic medication belonging to the phenothiazine class. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, receptor interactions, and therapeutic efficacy.
This compound exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor. By blocking dopamine activity in the brain, it helps alleviate symptoms of psychosis associated with elevated dopamine levels. Additionally, this compound has shown potential antiandrogen activity, which may contribute to its therapeutic profile.
Key Findings:
- Dopamine Receptor Antagonism : this compound effectively inhibits D2 receptors, which is crucial in managing psychotic symptoms .
- Antiandrogen Activity : In vitro studies have demonstrated that this compound can inhibit androgen receptor (AR) activity, showing a dose-dependent effect on dihydrotestosterone (DHT)-stimulated activity .
Pharmacological Profile
The pharmacological properties of this compound include its binding affinity for various receptors:
Receptor Type | Binding Affinity |
---|---|
Dopamine D2 | High |
Serotonin 5-HT2A | Moderate |
Androgen Receptor (AR) | Significant antiandrogen activity observed |
Efficacy in Treatment-Resistant Schizophrenia
A notable study highlighted the effectiveness of perphenazine in treatment-resistant schizophrenia. In a clinical trial, patients previously unresponsive to atypical antipsychotics were administered perphenazine. The results indicated significant improvement in symptoms measured by the Positive and Negative Syndrome Scale (PANSS):
- Initial Dose : 2 mg three times daily, titrated to 12 mg twice daily.
- Outcome : A 41% reduction in PANSS scores was observed within a short period, demonstrating rapid efficacy .
Comparative Effectiveness
In the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), perphenazine was compared with several atypical antipsychotics. The findings suggested that while olanzapine had a longer time to discontinuation due to side effects, perphenazine was equally effective with minimal metabolic concerns:
- Study Population : 4662 participants across multiple centers.
- Results : No significant differences in overall effectiveness compared to newer drugs; however, perphenazine was noted for its cost-effectiveness and lower incidence of weight gain .
Side Effects and Tolerability
This compound shares similar side effects with other phenothiazines, including extrapyramidal symptoms (EPS), sedation, and potential metabolic effects:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Perphenazine-d4 in biological matrices, and how do they address matrix interference?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for deuterated compounds. To mitigate matrix effects:
- Use isotope dilution with this compound as an internal standard to correct for ionization suppression .
- Validate the method for linearity (e.g., 1–100 ng/mL), precision (<15% RSD), and recovery (>80%) using spiked plasma/serum samples .
- Compare with UV-Vis or fluorescence detection methods, which may lack specificity for deuterated analogs in complex biological samples .
Q. How do deuterium substitution in this compound influence its receptor binding kinetics compared to non-deuterated Perphenazine?
- Methodological Answer:
- Perform competitive radioligand binding assays using D2, D3, and 5-HT2A receptors.
- Calculate Ki values via nonlinear regression (e.g., this compound Ki = 0.13 nM for D2L vs. 0.765 nM for non-deuterated Perphenazine) .
- Assess isotopic effects on binding entropy/enthalpy using isothermal titration calorimetry (ITC) to quantify deuterium’s impact on hydrophobic interactions .
Advanced Research Questions
Q. How can researchers design a controlled study to evaluate the metabolic stability of this compound in hepatic microsomes, and what statistical methods ensure robustness?
- Methodological Answer:
- Experimental Design:
- Incubate this compound with human liver microsomes (HLM) and NADPH.
- Use parallel experiments with non-deuterated Perphenazine to assess deuterium’s effect on CYP450-mediated oxidation .
- Quantify half-life (t1/2) and intrinsic clearance (CLint) via LC-MS/MS.
- Statistical Analysis:
- Apply paired t-tests to compare t1/2 between deuterated/non-deuterated forms.
- Report 95% confidence intervals and effect sizes to contextualize isotopic stabilization .
Q. What strategies resolve contradictions in published data on this compound’s pharmacokinetic (PK) variability across species?
- Methodological Answer:
- Conduct a scoping review using Arksey & O’Malley’s framework to map interspecies PK discrepancies (e.g., higher AUC in rats vs. mice) .
- Critical Analysis Steps:
Evaluate study designs for dosing regimens, sampling intervals, and analytical validity .
Use meta-regression to identify covariates (e.g., plasma protein binding differences) .
Propose interspecies scaling models (e.g., allometric scaling) to harmonize data .
Q. How does isotopic purity (>98%) of this compound impact its utility in tracer studies for blood-brain barrier (BBB) penetration assays?
- Methodological Answer:
- Validation Protocol:
- Confirm isotopic purity via <sup>1</sup>H-NMR and high-resolution MS to detect non-deuterated impurities .
- Perform BBB permeability assays (e.g., in vitro PAMPA or in vivo microdialysis) with/without deuterated analogs.
- Data Interpretation:
- Compare logBB values (brain-to-blood ratio) to assess if deuterium alters passive diffusion or active transport .
Q. Methodological and Ethical Considerations
Q. What frameworks ensure rigorous formulation of research questions for studies involving this compound?
- Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Ensure access to deuterated standards and LC-MS/MS infrastructure .
- Novelty: Focus on understudied areas (e.g., deuterium effects on receptor off-rates) .
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical PK studies:
- Population: Rodent models vs. human hepatocytes .
Q. How should researchers address ethical constraints in sourcing human tissue samples for this compound metabolite profiling?
- Methodological Answer:
- Obtain IRB approval for human tissue use, specifying protocols for de-identification and informed consent .
- Partner with biobanks adhering to the Declaration of Helsinki for ethical tissue procurement .
Q. Data Reporting and Validation
Q. What are the best practices for reporting conflicting data on this compound’s stability under varying pH conditions?
- Methodological Answer:
- Replicate stability assays at pH 2.0 (gastric), 7.4 (plasma), and 9.0 (intestinal) with controlled temperature (37°C) .
- Use Arrhenius plots to model degradation kinetics and identify pH-dependent hydrolysis pathways .
- Disclose raw data in appendices with error bars (SD/SEM) and statistical significance thresholds (p < 0.05) .
Eigenschaften
IUPAC Name |
2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVKNLCSQQDEP-WNJORUDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.